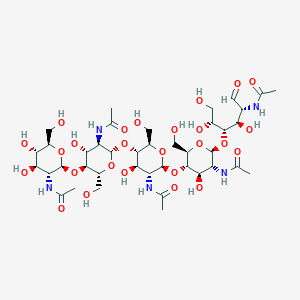

Penta-N-acetylchitopentaose

Description

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H67N5O26/c1-12(52)41-17(6-46)27(58)33(18(57)7-47)68-38-24(43-14(3)54)30(61)35(20(9-49)65-38)70-40-26(45-16(5)56)32(63)36(22(11-51)67-40)71-39-25(44-15(4)55)31(62)34(21(10-50)66-39)69-37-23(42-13(2)53)29(60)28(59)19(8-48)64-37/h6,17-40,47-51,57-63H,7-11H2,1-5H3,(H,41,52)(H,42,53)(H,43,54)(H,44,55)(H,45,56)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTYILOGADPXRZ-RXDSZOQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H67N5O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347756 | |

| Record name | Penta-N-acetylchitopentaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1034.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36467-68-2 | |

| Record name | Penta-N-acetylchitopentaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Penta-N-acetylchitopentaose: A Technical Guide for Researchers

An In-depth Examination of its Molecular Characteristics, Synthesis, and Role in Biological Signaling

Introduction

Penta-N-acetylchitopentaose is a chitin (B13524) pentamer, an oligosaccharide composed of five β-(1→4)-linked N-acetyl-D-glucosamine units. As a well-defined chitooligosaccharide, it serves as a crucial molecule in studying plant-microbe interactions, particularly in the induction of plant defense mechanisms and the intricate signaling pathways of nodulation in rhizobia-legume symbiosis. This technical guide provides a comprehensive overview of the molecular properties, experimental protocols for synthesis and analysis, and the biological signaling pathways associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research. The key molecular data is summarized in the table below.

| Property | Value |

| Molecular Formula | C40H67N5O26 |

| Molecular Weight | 1033.98 g/mol |

| Alternate Names | Chitinpentaose, N,N',N'',N''',N''''-Pentaacetylchitopentaose |

| CAS Number | 36467-68-2 |

Experimental Protocols

Chemo-enzymatic Synthesis

A practical method for the gram-scale production of this compound involves the use of recombinant Escherichia coli strains expressing the nodC gene, which encodes for a chitooligosaccharide synthase.

Methodology:

-

Expression System: High-cell-density cultivation of a recombinant E. coli strain harboring the nodC gene from a suitable rhizobial species (e.g., Azorhizobium caulinodans) is performed.

-

Acceptor Molecule: The synthesis can be initiated using an acceptor molecule, such as allyl 2-acetamido-2-deoxy-β-D-glucopyranoside, which will be extended by the NodC synthase.

-

Cultivation: The recombinant E. coli is cultured in a fermenter under optimized conditions to achieve high cell density and efficient synthesis of the chitooligosaccharide.

-

Extraction: Following cultivation, the cells are harvested, and the this compound is extracted from the culture medium or the periplasmic space.

-

Purification: The crude extract is then subjected to purification steps to isolate the desired pentamer.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

-

System: A standard HPLC system equipped with a UV or refractive index (RI) detector.

-

Column: A reversed-phase C18 column or a specialized carbohydrate analysis column (e.g., an amine-based column) is recommended.

Mobile Phase and Gradient (Example for a C18 column):

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile (B52724)

-

Gradient: A linear gradient from a low to a high percentage of acetonitrile in water is typically employed. For instance, a gradient of 5% to 50% acetonitrile over 30 minutes. The exact gradient will require optimization based on the specific column and system.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

Detection:

-

Detection can be performed using a UV detector at a low wavelength (e.g., 195-210 nm) or an RI detector.

Purification by Size-Exclusion Chromatography (SEC)

SEC is a valuable technique for separating chitooligosaccharides based on their size.

Methodology:

-

Column: A gel filtration column, such as Sephadex G-25 or similar, is packed and equilibrated with an appropriate buffer (e.g., deionized water or a low concentration salt solution).

-

Sample Application: The crude or partially purified sample containing this compound is carefully loaded onto the top of the column.

-

Elution: The sample is eluted with the equilibration buffer at a constant flow rate.

-

Fraction Collection: Fractions are collected, and the presence of the desired pentamer is monitored using techniques like thin-layer chromatography (TLC) or mass spectrometry.

Analytical Characterization

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for confirming the molecular weight and purity of this compound.

-

Ionization Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.

-

Analysis: The mass spectrum will show a prominent peak corresponding to the molecular ion of this compound, often as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern, which typically involves glycosidic bond cleavages.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for the structural elucidation of this compound. While specific chemical shift data for this compound is not widely published, the spectra of related N-acetylglucosamine oligomers can provide a reference for assignment.

-

Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, such as D₂O.

-

Analysis: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are performed to assign the proton and carbon signals and confirm the connectivity of the sugar units.

Signaling Pathways

This compound and related chitooligosaccharides are recognized as microbe-associated molecular patterns (MAMPs) by plants, triggering downstream signaling cascades that lead to defense responses. It is also a key structural component of Nod factors in rhizobia, which are crucial for initiating the symbiotic relationship with legumes.

Plant Defense Signaling

The recognition of chitin fragments like this compound is a cornerstone of the plant's innate immune system.

The Biological Role of Penta-N-acetylchitopentaose: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Biological Functions and Applications of Penta-N-acetylchitopentaose

Abstract

This compound, a chitin (B13524) pentamer, is a potent microbe-associated molecular pattern (MAMP) that plays a pivotal role in the intricate dialogue between plants and microbes. As a key component of fungal cell walls, its perception by the plant's innate immune system triggers a cascade of defense responses collectively known as pattern-triggered immunity (PTI). This guide provides a comprehensive technical overview of the biological significance of this compound, detailing its role as an elicitor of plant defenses, the intricacies of its signaling pathway, and its emerging potential in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field of plant biology, immunology, and pharmacology, offering a foundational understanding of this critical biomolecule.

Introduction: The Recognition of a "Non-Self" Molecule

In nature, plants are perpetually confronted by a diverse array of microorganisms, including pathogenic fungi. To defend themselves, plants have evolved a sophisticated innate immune system capable of recognizing conserved molecular signatures of these microbes, termed MAMPs.[1][2] Chitin, a polymer of N-acetylglucosamine, is a primary structural component of fungal cell walls and is absent in plants, making it a classic example of a MAMP.[3][4] During fungal invasion, plant-secreted chitinases degrade the fungal cell wall, releasing chitin fragments of varying lengths.[3][4] Among these, oligomers of N-acetylglucosamine, such as this compound, are potent elicitors of plant defense responses.[5] The recognition of these chitin fragments by specific plant receptors initiates a signaling cascade that culminates in a broad-spectrum, durable immune response.

This compound as an Elicitor of Plant Defense

The perception of this compound by plant cells triggers a suite of well-characterized defense responses. These responses are crucial for restricting pathogen growth and establishing a state of heightened immunity.

Induction of Defense-Related Enzymes

One of the hallmark responses to chitin elicitation is the rapid induction of defense-related enzymes. Notably, the activity of chitinases, enzymes that can further degrade fungal cell walls, is significantly increased.[3][5] This creates a positive feedback loop, amplifying the defense signal. Another key enzyme induced is L-phenylalanine ammonia-lyase (PAL), which is involved in the biosynthesis of various defense compounds, including phytoalexins.[3]

The Oxidative Burst

Within minutes of perception, plant cells produce a burst of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. This "oxidative burst" serves multiple purposes: it has direct antimicrobial properties, it strengthens the plant cell wall through cross-linking of polymers, and it acts as a secondary signal to activate further defense responses.

Phytoalexin Biosynthesis

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulate at the site of infection.[6] The perception of this compound is a potent trigger for the production of these compounds, which exhibit broad-spectrum antimicrobial activity against fungi and bacteria.

Defense Gene Activation

The chitin signaling pathway ultimately leads to the transcriptional reprogramming of the plant cell, resulting in the upregulation of a large number of defense-related genes. These include genes encoding pathogenesis-related (PR) proteins, enzymes involved in phytoalexin biosynthesis, and components of the signaling pathway itself, further amplifying the defense response.[7][8][9][10][11]

Quantitative Data on Elicitor Activity

The eliciting activity of chitin oligomers is dependent on their degree of polymerization. This compound is consistently shown to be one of the most potent elicitors.

| Response Measured | Plant System | This compound Concentration | Observed Effect | Reference |

| Chitinase (B1577495) Induction | Rice (Oryza sativa) suspension culture | > 0.01 µg/mL | Substantial increase in extracellular chitinase activity | [3] |

| L-Phenylalanine Ammonia-Lyase (PAL) Induction | Rice (Oryza sativa) suspension culture | 0.01 - 1 µg/mL (first phase) | Increase in PAL activity | [3] |

| Reactive Oxygen Species (ROS) Burst | Arabidopsis thaliana seedlings | 100 µg/mL | Induction of ROS production | [12] |

| Phytoalexin (Pisatin) Accumulation | Pea (Pisum sativum) | Not specified for pentaose alone, but oligomers of DP 7-8 are optimal | Induction of pisatin (B192138) accumulation | [13] |

Table 1: Summary of Quantitative Data on the Elicitor Activity of Chitin Oligomers, including this compound.

The Chitin Signaling Pathway

The perception of this compound at the cell surface is mediated by a complex of receptor-like kinases (RLKs) and receptor-like proteins (RLPs) containing Lysin motifs (LysM), which are known to bind N-acetylglucosamine-containing glycans.

Caption: Chitin Signaling Pathway in Plants.

The binding of this compound to the LysM-RLP LYK5 induces its association with the LysM-RLK CERK1 (also known as LYK1). This leads to the phosphorylation and activation of CERK1's intracellular kinase domain. Activated CERK1 then phosphorylates downstream receptor-like cytoplasmic kinases (RLCKs), which in turn activate a mitogen-activated protein kinase (MAPK) cascade. This phosphorylation cascade ultimately leads to the activation of transcription factors, such as WRKYs, which translocate to the nucleus and induce the expression of defense-related genes. Concurrently, CERK1 activation also leads to the activation of NADPH oxidases (RBOHs) at the plasma membrane, resulting in the production of ROS.

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS) Burst

A common method to quantify the oxidative burst is the luminol-based chemiluminescence assay.

Materials:

-

Plant leaf discs or suspension cells

-

Luminol (B1675438) solution

-

Horseradish peroxidase (HRP)

-

This compound solution (elicitor)

-

96-well microplate luminometer

Procedure:

-

Prepare leaf discs of a uniform size and float them in water overnight in a 96-well plate to reduce wounding effects.

-

Replace the water with a solution containing luminol and HRP.

-

Measure the background luminescence for a few cycles in the luminometer.

-

Add the this compound solution to the wells to initiate the response.

-

Immediately start measuring the luminescence kinetically over a period of 30-60 minutes.

-

The data is typically presented as relative light units (RLU) over time.

Quantification of Phytoalexins by High-Performance Liquid Chromatography (HPLC)

Materials:

-

Plant tissue treated with this compound

-

Extraction solvent (e.g., 80% methanol)

-

HPLC system with a C18 column and a UV or fluorescence detector

-

Phytoalexin standards

Procedure:

-

Harvest and freeze plant tissue at various time points after elicitor treatment.

-

Grind the frozen tissue to a fine powder and extract with a suitable solvent.

-

Centrifuge the extract to pellet debris and filter the supernatant.

-

Inject a defined volume of the extract onto the HPLC system.

-

Separate the compounds using a gradient of solvents (e.g., acetonitrile (B52724) and water with a small percentage of formic acid).

-

Detect the phytoalexins based on their retention time and UV absorbance or fluorescence spectrum, comparing them to known standards.

-

Quantify the amount of each phytoalexin by integrating the peak area and comparing it to a standard curve.[14][15][16][17][18][19][20][21][22][23]

Caption: Experimental Workflow for Phytoalexin Quantification.

Role in Drug Development: A New Frontier

The critical role of chitin perception in plant immunity and its absence in vertebrates makes the chitin signaling pathway an attractive target for the development of novel therapeutic and agricultural agents.

Antifungal Drug Development

Since chitin is essential for the structural integrity of fungal cell walls, targeting its synthesis or perception is a promising strategy for developing new antifungal drugs.[5][24][25][26][27][28][29][30] Inhibitors of chitin synthases are already being explored.[4][27][29] Furthermore, developing molecules that interfere with the fungal mechanisms to evade chitin recognition by the host could enhance the host's natural defense mechanisms. For instance, inhibitors of fungal chitin deacetylases, enzymes that modify chitin to avoid plant recognition, are being investigated as potential fungicides.[2]

Immunomodulators

The ability of this compound to stimulate a robust immune response in plants provides a model for understanding innate immunity. This knowledge can be translated to the development of immunomodulators for therapeutic use in humans and animals.[1][3][15][16] Plant-derived compounds have long been a source of new drugs, and understanding how they modulate immune responses at a molecular level is crucial for their rational development.[1][3] The signaling components downstream of chitin perception in plants, such as MAPK cascades, have homologs in mammalian immune signaling, suggesting that insights gained from the plant system could be relevant to human health.

Conclusion

This compound stands as a central molecule in the intricate dance of plant-microbe interactions. Its role as a potent elicitor of plant immunity highlights the sophisticated surveillance systems that plants employ to defend themselves. A thorough understanding of its biological functions, the signaling pathways it triggers, and the experimental methodologies to study its effects is paramount for researchers in plant science and immunology. Furthermore, the unique aspects of the chitin signaling pathway offer exciting opportunities for the development of novel antifungal agents and immunomodulatory drugs, underscoring the importance of fundamental biological research in addressing pressing challenges in agriculture and medicine.

References

- 1. Plant-based Immunomodulators and Their Potential Therapeutic Actions [xiahepublishing.com]

- 2. Chitin Deacetylase, a Novel Target for the Design of Agricultural Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Plant-derived immunomodulators: an insight on their preclinical evaluation and clinical trials [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Chitin synthesis as target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overexpression of Pto activates defense responses and confers broad resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Defense-related Gene Expression during Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Chitosan polymer sizes effective in inducing phytoalexin accumulation and fungal suppression are verified with synthesized oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. PAMP-triggered immunity: Early events in the activation of FLAGELLIN SENSITIVE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Advances in functional proteomics to study plant-pathogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ajpp.in [ajpp.in]

- 21. researchgate.net [researchgate.net]

- 22. mjas.analis.com.my [mjas.analis.com.my]

- 23. phytopharmajournal.com [phytopharmajournal.com]

- 24. Chitin synthesis as target for antifungal drugs. | Semantic Scholar [semanticscholar.org]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

Penta-N-acetylchitopentaose CAS number and chemical properties.

For Immediate Release

This technical guide provides a comprehensive overview of Penta-N-acetylchitopentaose, a significant oligosaccharide in the fields of plant biology and drug development. This document, intended for researchers, scientists, and professionals in drug development, details its chemical properties, experimental protocols for its production and analysis, and its role in key biological signaling pathways.

Chemical Properties of this compound

This compound, a pentamer of N-acetylglucosamine, is a white to almost white solid compound.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 36467-68-2 | [1][2][3][4][5] |

| Molecular Formula | C40H67N5O26 | [1][2][3][4] |

| Molecular Weight | 1033.98 g/mol | [1][4] |

| Melting Point | 285-295°C (with decomposition) | [1] |

| Solubility | Soluble in water. Specifically, 1 mg/mL in PBS (pH 7.2).[1][2] | [1][2] |

| Appearance | White to almost white solid | [1] |

| Storage | -20°C | [1][2][5] |

| Purity | Typically ≥95% | [2][3] |

Experimental Protocols

Production of this compound in Escherichia coli

A common method for producing this compound is through recombinant E. coli expressing the nodC gene, which encodes for a chitooligosaccharide synthase.

1. Strain and Plasmid Construction:

-

The nodC gene from a suitable rhizobial species (e.g., Mesorhizobium loti) is cloned into an expression vector, such as pET-28a, under the control of a suitable promoter (e.g., T7 promoter).

-

The resulting plasmid is then transformed into a competent E. coli expression strain, such as BL21(DE3).

2. Fermentation:

-

A two-step fermentation process can be employed for efficient production.

-

Step 1 (Cell Growth): The recombinant E. coli is cultured in a rich medium (e.g., LB medium) with appropriate antibiotics at 37°C with shaking until a desired cell density is reached.

-

Step 2 (Induction and Production): Gene expression is induced by adding an inducer like IPTG. The culture is then transferred to a production medium, which may contain specific precursors to enhance yield, and fermentation is continued.

3. Purification:

-

The intracellularly produced this compound is extracted from the harvested E. coli cells.

-

Purification can be achieved through a combination of charcoal adsorption and ion-exchange chromatography.

Analysis of Plant Defense Responses to Chitooligosaccharides

This protocol outlines a method to assess the elicitor activity of this compound in plants, such as Arabidopsis thaliana.

1. Plant Material and Treatment:

-

Arabidopsis thaliana seedlings are grown under controlled sterile conditions.

-

Seedlings are treated with a solution of this compound at a specific concentration. A control group is treated with the solvent alone.

2. Measurement of Reactive Oxygen Species (ROS) Production:

-

ROS production, a hallmark of plant defense activation, can be measured using a luminol-based chemiluminescence assay at various time points after treatment.

3. MAP Kinase Activation Assay:

-

Protein extracts are prepared from the treated and control seedlings.

-

The activation of mitogen-activated protein (MAP) kinases is determined by Western blotting using antibodies specific to the phosphorylated (active) forms of the kinases.

4. Callose Deposition Staining:

-

Callose deposition, a physical barrier against pathogens, is visualized by staining the leaves with aniline (B41778) blue.

-

The number of callose deposits is quantified using fluorescence microscopy.

5. Gene Expression Analysis:

-

Total RNA is extracted from the seedlings.

-

The expression levels of defense-related genes (e.g., pathogenesis-related genes) are quantified using quantitative real-time PCR (qRT-PCR).

Signaling Pathways

This compound and related chitooligosaccharides are recognized by plants as Pathogen-Associated Molecular Patterns (PAMPs), triggering a signaling cascade known as PAMP-Triggered Immunity (PTI).

References

- 1. Gram-scale synthesis of recombinant chitooligosaccharides in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pilot-Scale Production of Chito-Oligosaccharides Using an Innovative Recombinant Chitosanase Preparation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nod Factor Lipopolysaccharide Purification to Study Nitrogen-Fixing Bacteria Symbiosis with Legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

The Core of Chitin Oligosaccharide Research: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Chitin (B13524) oligosaccharides (COS), the depolymerized products of chitin, are emerging as potent bioactive molecules with a wide array of therapeutic applications. Their biocompatibility, biodegradability, and low toxicity make them attractive candidates for drug development. This in-depth technical guide provides a foundational understanding of COS research, focusing on their production, characterization, biological activities, and the underlying signaling pathways.

Production and Characterization of Chitin Oligosaccharides

The biological activity of COS is intrinsically linked to its physicochemical properties, such as the degree of polymerization (DP), degree of deacetylation (DD), and the pattern of acetylation. Therefore, controlled production and thorough characterization are paramount.

Production Methods

COS are primarily produced from chitin or its deacetylated derivative, chitosan (B1678972), through chemical, physical, or enzymatic hydrolysis.[1][2][3]

-

Chemical Hydrolysis: This method typically involves the use of strong acids like hydrochloric acid to break down the glycosidic bonds of chitin or chitosan.[4][5] While effective, this process can be harsh, leading to a broad and often undefined mixture of oligosaccharides and can produce hazardous waste.[6]

-

Physical Hydrolysis: Techniques such as high-pressure homogenization, ultrasonic treatment, and milling can also be employed to reduce the molecular weight of chitin and chitosan.[4] These methods are generally more environmentally friendly but may result in lower yields.[4]

-

Enzymatic Hydrolysis: This is often the preferred method due to its high efficiency, specificity, and environmentally friendly nature.[1][4] Enzymes like chitinases and chitosanases are used to cleave the β-(1→4)-glycosidic linkages in a controlled manner, allowing for the production of more well-defined COS mixtures.[3][7]

Characterization Techniques

Accurate characterization of COS is crucial to establish structure-activity relationships. The key parameters to determine are the degree of polymerization (DP), degree of deacetylation (DD), and the sequence of N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine (GlcN) units.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating and quantifying COS based on their size (DP).[8] A gradient elution with an acetonitrile-water mobile phase on an amine-based column can effectively separate oligosaccharides with varying DPs.[9]

-

Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS), mass spectrometry is a powerful tool for determining the molecular weight of individual oligosaccharides and, consequently, their DP.[10] Tandem MS (MS/MS) can further provide information on the sequence of acetylated and deacetylated units within an oligomer.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is instrumental in determining the degree of deacetylation (DD) and providing detailed structural information, including the pattern of acetylation.[5][11]

Biological Activities of Chitin Oligosaccharides: Quantitative Data

COS exhibit a broad spectrum of biological activities that are of significant interest in drug development. The efficacy of these activities is often dependent on the molecular weight and degree of deacetylation of the oligosaccharides.

Table 1: Cytotoxicity of Chitin and Chitosan Oligosaccharides against Cancer Cell Lines

| Cell Line | Oligosaccharide Type | IC50/EC50 Value (mg/mL) | Reference |

| MCF-7 (Breast Cancer) | Chitosan Oligosaccharides (COS) | 0.87 | [11] |

| HepG2 (Liver Cancer) | Chitosan Oligosaccharides (COS) | 2.21 | [11] |

| HeLa (Cervical Cancer) | Chitosan | 1.0 - 1.76 | [12] |

| PC3 (Prostate Cancer) | Chitin Oligosaccharides (CTS-OS) | 0.025 | [13] |

| A549 (Lung Cancer) | Chitin Oligosaccharides (CTS-OS) | 0.025 | [13] |

Table 2: Antioxidant Activity of Chitin and Chitosan Oligosaccharides

| Assay | Oligosaccharide Type | IC50/EC50 Value (mg/mL) | Reference |

| DPPH Radical Scavenging | Chitosan Oligosaccharides (COS1) | 4.166 | [14] |

| ABTS Radical Scavenging | Chitosan Oligosaccharides (COS1) | 4.862 | [14] |

| DPPH Radical Scavenging | Low Molecular Weight CDP | ~0.26 | [3] |

Table 3: Antimicrobial Activity of Chitin and Chitosan Oligosaccharides

| Microorganism | Oligosaccharide Type | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

| Staphylococcus aureus | Chitosan Oligosaccharides (COS) | 1 | [5] |

| Escherichia coli | Acetylated Chitosan Oligosaccharides | >2 | [5] |

| Bacillus subtilis | Quaternary-based Chitin/Chitosan Derivatives | 0.02 - 20.48 | [2] |

| Salmonella choleraesuis | Quaternary-based Chitin/Chitosan Derivatives | 0.02 - 20.48 | [2] |

| Candida albicans | Chitosan Oligosaccharides (COS) | 0.5 | [5] |

Key Signaling Pathways Modulated by Chitin Oligosaccharides

The diverse biological effects of COS are mediated through their interaction with and modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[15] COS have been shown to suppress the activation of NF-κB, which contributes to their anti-inflammatory properties.[13][16] This suppression can occur through the inhibition of IκB phosphorylation and degradation, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[16]

Caption: Inhibition of the NF-κB signaling pathway by Chitin Oligosaccharide.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[4] The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[4] COS can modulate the phosphorylation and activation of these kinases, thereby influencing downstream cellular responses, including cytokine production and inflammatory reactions.[4][17]

References

- 1. Chitin receptor-mediated activation of MAP kinases and ROS production in rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation antibacterial activity of quaternary-based chitin/chitosan derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activity of Chitosan Oligosaccharides with Special Attention to Antiparasitic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. jfda-online.com [jfda-online.com]

- 10. LC-MS/MS analysis of chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization and cytotoxicity of low-molecular-weight chitosan and chito-oligosaccharides derived from tilapia fish scales - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer properties of chitosan against osteosarcoma, breast cancer and cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. mdpi.com [mdpi.com]

- 17. Anticancer and Anti-Inflammatory Properties of Chitin and Chitosan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Penta-N-acetylchitopentaose in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants have evolved sophisticated innate immune systems to defend themselves against a barrage of potential pathogens. A crucial first line of defense is the recognition of conserved microbial signatures, known as Pathogen-Associated Molecular Patterns (PAMPs) or Microbe-Associated Molecular Patterns (MAMPs). One such PAMP is chitin (B13524), a major structural component of fungal cell walls. Short-chain chitin oligomers, released by the action of plant chitinases during fungal invasion, act as potent elicitors of plant defense responses. This technical guide provides an in-depth analysis of the function of a specific chitin oligomer, penta-N-acetylchitopentaose ((GlcNAc)5), in activating plant defense mechanisms. We will delve into the molecular perception of this elicitor, the subsequent signaling cascade, and provide detailed experimental protocols for its study.

Core Concepts: this compound as a PAMP

This compound is a polymer of five N-acetylglucosamine units linked by β-1,4-glycosidic bonds. It is recognized by the plant's innate immune system as a non-self molecule, triggering a suite of defense responses collectively known as PAMP-Triggered Immunity (PTI). The activation of PTI by (GlcNAc)5 enhances the plant's resistance to a broad spectrum of pathogens.

Data Presentation: Quantitative Aspects of this compound-Mediated Defense

While specific binding affinities and dose-response data for this compound are not extensively reported, data from closely related chitin oligomers provide valuable insights into the quantitative nature of these interactions.

| Parameter | Receptor/Response | Ligand | Value | Plant System | Reference |

| Binding Affinity (Kd) | AtCERK1 | Chitooctaose ((GlcNAc)8) | 45 µM | Arabidopsis thaliana | [1] |

| AtLYK5 | Chitin | Higher affinity than AtCERK1 | Arabidopsis thaliana | [1][2] | |

| Elicitor Concentration for MAPK Activation | MAPK (MPK3, MPK4, MPK6) | Chitoheptaose ((GlcNAc)7) | 10 µM | Arabidopsis thaliana | [3] |

| MAPK | Chitoheptaose ((GlcNAc)7) | 14 µg/ml | Arabidopsis thaliana | ||

| Elicitor Concentration for ROS Burst | ROS Burst | Chitin (general) | 50 µg/ml | Tomato | |

| ROS Burst | Chitin (general) | 100 µg/ml | Arabidopsis thaliana | [3] | |

| Elicitor Concentration for Gene Expression | Defense Genes | Chitin (general) | Varies by gene and plant species | Various |

Note: The data presented are for longer-chain chitin oligomers due to the limited availability of specific quantitative data for this compound in the reviewed literature. It is expected that this compound would exhibit similar, though potentially quantitatively different, activities.

Signaling Pathway of this compound Perception and Transduction

The perception of this compound at the cell surface initiates a complex and rapid signaling cascade, leading to the activation of downstream defense responses.

Caption: this compound signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for studying the effects of this compound on plant defense.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS in plant tissues upon elicitor treatment, a hallmark of PAMP-triggered immunity.

Caption: Workflow for ROS Burst Assay.

Methodology:

-

Plant Material: Use leaves from 4- to 6-week-old Arabidopsis thaliana or other suitable plant species.

-

Sample Preparation:

-

Excise leaf discs (4 mm diameter) using a cork borer, avoiding the midvein.

-

Float the leaf discs, adaxial side up, in a white 96-well plate containing 100 µL of sterile water per well.

-

Incubate the plate overnight at room temperature to allow the wound response to subside.

-

-

Assay Procedure:

-

On the day of the experiment, carefully replace the water with 100 µL of assay solution containing 100 µM luminol (B1675438) and 20 µg/mL horseradish peroxidase (HRP).

-

Incubate the plate in the dark for at least 1 hour to equilibrate.

-

Measure the background luminescence for 5-10 minutes using a plate reader with luminescence detection capabilities.

-

Initiate the reaction by adding 10 µL of this compound solution to achieve the desired final concentration (e.g., 100 nM to 10 µM). Use water or a non-eliciting sugar as a negative control.

-

Immediately begin measuring luminescence at regular intervals (e.g., every 2 minutes) for 60-90 minutes.

-

-

Data Analysis:

-

Plot the relative light units (RLU) against time to visualize the ROS burst kinetics.

-

Calculate the total ROS production by determining the area under the curve.

-

Mitogen-Activated Protein Kinase (MAPK) Activation Assay

This western blot-based assay detects the phosphorylation and thus activation of MAPKs, key signaling components downstream of PAMP perception.

Caption: Workflow for MAPK Activation Assay.

Methodology:

-

Plant Treatment and Sampling:

-

Grow seedlings in liquid culture or use leaf discs as described for the ROS assay.

-

Treat the plant material with the desired concentration of this compound.

-

Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and immediately freeze them in liquid nitrogen.

-

-

Protein Extraction:

-

Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.

-

Add protein extraction buffer (e.g., containing Tris-HCl, NaCl, EDTA, protease, and phosphatase inhibitors) and homogenize.

-

Centrifuge to pellet cell debris and collect the supernatant containing total proteins.

-

-

Western Blotting:

-

Determine protein concentration using a standard method like the Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., actin) or stained with Ponceau S.

-

Defense Gene Expression Analysis (RT-qPCR)

This method quantifies the transcript levels of defense-related genes that are upregulated upon treatment with this compound.

Caption: Workflow for Defense Gene Expression Analysis.

Methodology:

-

Plant Treatment and RNA Extraction:

-

Treat plants with this compound and collect samples at desired time points (e.g., 0, 1, 3, 6, 12, 24 hours).

-

Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol).

-

Treat the RNA with DNase I to eliminate any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Design or obtain validated primers for the defense genes of interest (e.g., PR1, PDF1.2, FRK1) and a stable reference gene (e.g., ACTIN2, UBQ10).

-

Prepare qPCR reactions containing cDNA, gene-specific primers, and a SYBR Green master mix.

-

Perform the qPCR on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.

-

Conclusion

This compound serves as a potent elicitor of PAMP-triggered immunity in plants. Its perception by the LYK5/CERK1 receptor complex initiates a rapid and robust signaling cascade involving ROS production and MAPK activation, culminating in the transcriptional reprogramming of the plant cell for enhanced defense. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate mechanisms of chitin-mediated plant immunity and to explore the potential of chitin-based elicitors in the development of novel strategies for crop protection. Further research is warranted to elucidate the precise quantitative parameters of this compound interactions and to fully unravel the downstream signaling networks.

References

An In-depth Technical Guide to Chitinase and its Substrate Penta-N-acetylchitopentaose

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chitinases are a ubiquitous class of hydrolytic enzymes that catalyze the degradation of chitin (B13524), the second most abundant polysaccharide in nature. Their roles in biological processes ranging from fungal cell wall morphogenesis to human inflammatory responses have positioned them as significant targets for therapeutic intervention and biotechnological application. This guide provides a comprehensive technical overview of chitinases, with a specific focus on their interaction with the well-defined substrate, penta-N-acetylchitopentaose. We will delve into their biochemical properties, the signaling pathways they influence, detailed experimental protocols for their study, and their burgeoning role in drug development.

Introduction to Chitin and Chitinases

2.1 Chitin: The Substrate

Chitin is a linear polymer composed of β-(1,4)-linked N-acetyl-D-glucosamine (GlcNAc) residues. It is a primary structural component of fungal cell walls, the exoskeletons of arthropods (such as insects and crustaceans), and is also found in various other organisms.[1][2][3] Its rigid structure provides strength and support. Due to its abundance, the degradation of chitin by chitinases is a critical process in global carbon and nitrogen cycling.[2]

2.2 Chitinases: The Enzymes

Chitinases (EC 3.2.1.14) are glycosyl hydrolases that catalyze the cleavage of the β-1,4-glycosidic bonds in chitin.[2][4] They are found in a vast array of organisms, including those that do not synthesize chitin, such as bacteria, plants, and vertebrates.[2][5]

Classification: Based on amino acid sequence similarity, chitinases are primarily classified into Glycoside Hydrolase (GH) families 18 and 19.[2]

-

GH Family 18: Found in bacteria, fungi, viruses, plants, and animals. These enzymes utilize a substrate-assisted catalytic mechanism, resulting in the retention of the anomeric configuration of the product.[6]

-

GH Family 19: Primarily found in plants and some bacteria, these enzymes typically use an inverting catalytic mechanism.[2]

Mode of Action:

-

Endochitinases: Cleave randomly at internal points within the chitin chain, generating a mixture of smaller chitooligosaccharides, such as di-, tri-, and tetramers.[2]

-

Exochitinases: Catalyze the progressive release of GlcNAc or di-acetylchitobiose units from the non-reducing end of the chitin chain.[2]

2.3 this compound: A Defined Substrate

This compound, also known as chitinpentaose ((GlcNAc)₅), is an oligosaccharide consisting of five GlcNAc units. It serves as an ideal substrate for studying the activity of endochitinases in controlled biochemical assays.[7][8] Its defined length allows for precise kinetic analysis and characterization of enzyme cleavage patterns.

Biochemical Properties and Enzyme Kinetics

The catalytic efficiency of chitinases can be described by Michaelis-Menten kinetics. Key parameters include the Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat), which represents the turnover number. These parameters are influenced by factors such as pH, temperature, and the presence of inhibitors.

Table 1: Selected Kinetic and Biochemical Parameters of Chitinases

| Enzyme Source | Enzyme Name/Class | Substrate | Kₘ (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |

| Serratia marcescens | Chitinase (B1577495) B (GH18) | Tetra-N-acetylchitotetraose | 54 ± 2 | 40.9 ± 0.5 | Not specified | Not specified | [9] |

| Trichoderma gamsii R1 | ChiTg (GH18) | Colloidal Chitin | Not specified | Not specified | 5.0 | 40 | [4] |

| Aspergillus fumigatus | Δ30AfChiJ (GH18) | Colloidal Chitin | Not specified | Not specified | 4.0 | 45 | [10] |

| Bacillus thuringiensis | Chitinase | Colloidal Chitin | 0.13 mg/ml (Kₘ) | 38.23 U/ml (Vₘₐₓ) | 8.0 | 70 | [11] |

| Chitinibacter sp. GC72 | Chitinase (Exo) | p-NP-GlcNAc | 152.83 | 49.12 µmol/L·min (Vₘₐₓ) | 6.8 | 40 | [7] |

| Streptomyces sp. F-3 | Chitinases | Colloidal Chitin | Not specified | Not specified | 5.0 | 60 | [12] |

Note: Data for this compound is limited in readily available literature; values for the structurally similar tetra-N-acetylchitotetraose and other common substrates are provided for context. Isothermal titration calorimetry (ITC) is a powerful method for determining these kinetic parameters.[1][9][13]

Signaling Pathways and Biological Roles

Chitin and its degradation products are potent signaling molecules in various biological systems.

4.1 Plant Defense Signaling

In plants, chitin fragments act as Pathogen-Associated Molecular Patterns (PAMPs). They are recognized by cell surface receptors, triggering a cascade of downstream signaling events that lead to the activation of defense genes and enhanced resistance to fungal pathogens.[10]

4.2 Human Chitinases in Health and Disease

Humans possess two active chitinases, chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase), which belong to the GH18 family.[1] While humans do not synthesize chitin, these enzymes are implicated in the innate immune response to chitin-containing pathogens. However, their dysregulation is also linked to inflammatory and fibrotic diseases, such as asthma and sarcoidosis, making them attractive drug targets.[1]

Experimental Protocols

Accurate measurement of chitinase activity is fundamental for research and development. Below are protocols for common colorimetric and fluorometric assays.

5.1 Protocol 1: Colorimetric Chitinase Assay (DNS Method)

This method quantifies the reducing sugars (GlcNAc) released from a chitin substrate.

Methodology:

-

Substrate Preparation: Prepare a 1% (w/v) solution of colloidal chitin in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Enzyme Reaction:

-

Reaction Termination and Color Development:

-

Quantification:

-

Cool the samples on ice and centrifuge to pellet any remaining insoluble chitin.

-

Measure the absorbance of the supernatant at 540-565 nm.[11]

-

-

Standard Curve: Generate a standard curve using known concentrations of GlcNAc to determine the amount of product released. One unit of activity is often defined as the amount of enzyme that releases 1 µmol of GlcNAc per hour under the assay conditions.[11]

5.2 Protocol 2: Fluorometric Chitinase Assay

This highly sensitive assay uses synthetic substrates like 4-methylumbelliferyl (4MU)-chitooligosaccharides. The cleavage of the substrate by chitinase releases the fluorescent 4-methylumbelliferone.

Methodology:

-

Reagent Preparation:

-

Prepare a substrate working solution (e.g., 0.2 mg/mL 4-Methylumbelliferyl N,N'-diacetylchitobioside) in an appropriate assay buffer (e.g., pH 5.0).

-

Prepare a stop solution (e.g., 0.5 M sodium carbonate).

-

Prepare a standard solution of 4-methylumbelliferone.

-

-

Enzyme Reaction (96-well plate format):

-

Equilibrate reagents to the assay temperature (e.g., 37°C).

-

To each well, add 50 µL of the substrate working solution.

-

Initiate the reaction by adding 10 µL of the enzyme sample.

-

Incubate the plate for 30 minutes at 37°C.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding 200 µL of the stop solution to each well. The basic pH enhances the fluorescence of the liberated 4MU.

-

Measure the fluorescence using a fluorimeter with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

-

Quantification: Calculate the chitinase activity by comparing the sample fluorescence to a standard curve prepared with 4-methylumbelliferone. One unit is typically defined as the amount of enzyme required to release 1 µmol of 4-MU per minute.

Role in Drug Development

The critical functions of chitinases in various organisms make them compelling targets for the development of novel therapeutics.

-

Antifungal Agents: Chitin is essential for fungal cell wall integrity. Inhibiting fungal chitinases can disrupt cell division and growth, offering a promising strategy for antifungal drug design.

-

Pesticides: Chitin is a key component of insect exoskeletons. Targeting chitinases involved in the molting process can lead to the development of specific and effective insecticides.

-

Anti-inflammatory and Anti-fibrotic Drugs: The over-activity of human chitinases (AMCase and CHIT1) is associated with inflammatory diseases like asthma.[1] Developing specific inhibitors for these enzymes is an active area of research for creating new treatments for these conditions.[1]

Conclusion

Chitinases and their substrates represent a dynamic and expanding field of study. Their fundamental roles in microbiology, plant science, and human pathophysiology underscore their importance. For professionals in drug development, a deep understanding of chitinase biochemistry, kinetics with substrates like this compound, and the signaling pathways they modulate is crucial. The continued development of specific inhibitors holds significant promise for delivering novel therapeutic agents to combat a range of diseases. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for advancing research and development in this exciting area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical Properties of a Cold-Active Chitinase from Marine Trichoderma gamsii R1 and Its Application to Preparation of Chitin Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pentaacetyl-Chitopentaose Oligosaccharide | Megazyme [megazyme.com]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical purification and characterization of a truncated acidic, thermostable chitinase from marine fungus for N-acetylglucosamine production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

Exploring the solubility of Penta-N-acetylchitopentaose in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Penta-N-acetylchitopentaose, a key oligosaccharide in various biological and pharmaceutical research areas. Understanding its solubility is critical for the effective design of experiments, formulation of drug delivery systems, and interpretation of biological activity. This document outlines known solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound has been reported in aqueous buffer. The available quantitative and qualitative data are summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

| Solvent System | Concentration | Temperature | Method | Reference |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL | Not Specified | Not Specified | [cite: ] |

| Water | Soluble | Not Specified | Not Specified | [1] |

Further experimental investigation is required to determine the solubility of this compound in a wider range of solvents, including organic solvents and various buffer systems.

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methods for determining the solubility of oligosaccharides and related compounds. These can be employed to ascertain the solubility of this compound in novel solvent systems.

Gravimetric Method for Aqueous and Organic Solvents

This method is suitable for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, DMSO, DMF)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Drying oven or vacuum desiccator

-

Vials with screw caps

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Supernatant Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely in a drying oven or under vacuum. The drying temperature should be set below the decomposition temperature of this compound.

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

-

Calculation: The solubility (S) can be calculated using the following formula:

S (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant collected in mL)

High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and accurate for determining solubility, especially for low-solubility compounds.

Materials:

-

This compound

-

Selected solvent

-

HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))

-

Appropriate HPLC column for oligosaccharide analysis

-

Standard solutions of this compound of known concentrations

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1-4).

-

Dilution: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the solubility in the original saturated solution by accounting for the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Penta-N-acetylchitopentaose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of Penta-N-acetylchitopentaose, a bioactive oligosaccharide with significant potential in various research and therapeutic areas.

Introduction

This compound is a well-defined chitooligosaccharide composed of five β-(1→4)-linked N-acetyl-D-glucosamine units. It serves as a valuable tool in studying carbohydrate-protein interactions, enzyme kinetics, and immune responses. In plants, it acts as a Microbe-Associated Molecular Pattern (MAMP), triggering innate immunity. This document outlines two primary methods for its synthesis—acid hydrolysis of chitin (B13524) and enzymatic hydrolysis of chitosan (B1678972)—followed by a robust purification protocol using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Comparison of Synthesis Methods for Chitooligosaccharides

| Parameter | Acid Hydrolysis of Chitin | Enzymatic Hydrolysis of Chitosan |

| Starting Material | Chitin Powder | Chitosan |

| Primary Reagent | Concentrated Hydrochloric Acid | Chitinase/Cellulase (B1617823) Enzymes |

| Typical Reaction Temperature | 70 - 90°C[1] | 35 - 50°C |

| Typical Reaction Time | 15 - 300 minutes[1] | 24 - 72 hours |

| Key Products | Mixture of N-acetyl-chito-oligosaccharides (DP 2-6)[1] | Mixture of chitooligosaccharides (DP 3-11) |

| Advantages | Rapid production of oligosaccharides. | Milder reaction conditions, controllable product molecular weight. |

| Disadvantages | Harsh reaction conditions, production of side products. | Longer reaction times, cost of enzymes. |

Table 2: HPLC Purification Parameters for this compound

| Parameter | Value |

| Column | Reversed-phase LiChrospher 100 NH2 (5 µm, 4 x 250 mm)[1] |

| Mobile Phase | Acetonitrile (B52724)/Water Gradient |

| Gradient | 80:20 (v/v) to 60:40 (v/v) over 60 minutes[1] |

| Flow Rate | 1 mL/min[1] |

| Detection | UV Absorbance at 205 nm[1] |

| Injection Volume | 20 µL[1] |

| Purity Achievable | > 95% |

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-chito-oligosaccharides by Acid Hydrolysis of Chitin

This protocol describes the generation of a mixture of N-acetyl-chito-oligosaccharides, including the target this compound, from chitin powder.

Materials:

-

Chitin powder (80 mesh)

-

Hydrochloric acid (HCl), 4N or 7N

-

Deionized water

-

Ice bath

-

Freeze-dryer

-

Filtration apparatus (0.22-µm nylon membrane)

Procedure:

-

Suspend 16 g of chitin powder in 800 mL of 4N or 7N HCl in a 1000-mL glass flask.[1]

-

Heat the suspension with reflux in a water bath at a constant temperature of 70°C or 90°C.[1]

-

After the desired reaction time (e.g., 120 minutes), take a 50-mL aliquot from the reaction flask and immediately cool it in an ice bath to stop the reaction.[1]

-

Freeze-dry the cooled sample at -46°C under vacuum.[1]

-

Redissolve the dried solid in 50 mL of deionized water.[1]

-

Concentrate the filtrate by evaporation under reduced pressure to a final concentration of approximately 20%.

-

Add 9 volumes of methanol to precipitate higher molecular weight oligosaccharides (DP ≥ 8).

-

Filter the methanolic solution containing the desired lower molecular weight oligosaccharides through a 0.22-µm nylon membrane before HPLC purification.[1]

Protocol 2: Synthesis of Chitooligosaccharides by Enzymatic Hydrolysis of Chitosan

This protocol outlines a milder, enzymatic approach to produce a mixture of chitooligosaccharides.

Materials:

-

Chitosan (80% degree of deacetylation)

-

Cellulase from Aspergillus niger

-

Sodium hydroxide (B78521) (NaOH)

-

Citrate-phosphate buffer (pH 5.0)

Procedure:

-

Prepare a 1% (w/v) chitosan solution in a suitable buffer and adjust the pH to 5.6 with NaOH.

-

Add cellulase to the chitosan solution at a concentration of 1% (v/v).

-

Incubate the reaction mixture at 50°C for 24 hours.

-

Terminate the reaction by boiling for 5 minutes.

-

Centrifuge the reaction mixture to remove any insoluble material.

-

Fractionate the supernatant by adding acetone to precipitate chitooligosaccharides. Products with a degree of polymerization (DP) below 6 can be separated from those above 6.

-

Lyophilize the desired fraction to obtain a powder.

Protocol 3: Purification of this compound by HPLC

This protocol details the purification of this compound from the mixture of oligosaccharides obtained from the synthesis step.

Materials and Equipment:

-

HPLC system with a gradient pump and UV detector

-

Reversed-phase amino column (e.g., LiChrospher 100 NH2, 5 µm, 4 x 250 mm)[1]

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Oligosaccharide mixture from Protocol 1 or 2

-

This compound standard (for calibration)

Procedure:

-

Prepare the mobile phases: Eluent A (80% acetonitrile / 20% water, v/v) and Eluent B (60% acetonitrile / 40% water, v/v).

-

Equilibrate the column with Eluent A at a flow rate of 1 mL/min.

-

Inject 20 µL of the filtered oligosaccharide sample.[1]

-

Run a linear gradient from 100% Eluent A to 100% Eluent B over 60 minutes.[1]

-

Monitor the elution profile at 205 nm.[1]

-

Identify the peak corresponding to this compound by comparing the retention time with a known standard.

-

Collect the fraction containing the desired peak.

-

Lyophilize the collected fraction to obtain pure this compound.

Visualizations

Experimental Workflow

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Penta-N-acetylchitopentaose

Audience: Researchers, scientists, and drug development professionals.

Introduction Penta-N-acetylchitopentaose, a chito-oligosaccharide with a degree of polymerization (DP) of five, is a crucial compound in various biological studies. It serves as a substrate for chitinolytic enzymes like chitinases and lysozymes and is implicated in immunopotentiating and anti-tumor functions.[1] Accurate and reliable analytical methods are essential for its identification and quantification in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. However, the high polarity and structural similarity of chito-oligosaccharides present analytical challenges.

This document provides detailed protocols for the analysis of this compound using HPLC with UV detection, focusing on the Hydrophilic Interaction Chromatography (HILIC) mode, which is highly effective for separating these polar compounds.

Principle of Separation: HILIC Hydrophilic Interaction Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase, typically an amino-propyl bonded silica (B1680970) column, with a mobile phase containing a high concentration of a water-miscible organic solvent, such as acetonitrile, and a smaller amount of an aqueous solvent. This combination creates a water-enriched layer on the surface of the stationary phase. Polar analytes like this compound partition into this aqueous layer and are retained. Elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase, which reduces the retention time of the analyte.[1][2][3]

Experimental Protocols

Two primary HPLC methods are presented: a gradient elution method for resolving a mixture of N-acetyl-chito-oligosaccharides (NACOs) and an isocratic method for routine analysis where resolution of adjacent peaks is less critical.

Method 1: Gradient Elution for Optimal Resolution

This method is ideal for separating complex mixtures of NACOs with varying degrees of polymerization (DP 2-6). The gradient elution provides optimal resolution across the entire range of oligosaccharides.[1][2]

Experimental Workflow for HPLC Analysis

Caption: General experimental workflow for HPLC analysis of this compound.

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the initial mobile phase composition (Acetonitrile/Water 80:20 v/v). Prepare a series of working standards by serial dilution for the calibration curve.

-

Sample Preparation: Dissolve the sample in the initial mobile phase. Clarify the sample by passing it through a 0.45 µm syringe filter before injection.

-

HPLC Analysis: Inject 20 µL of the standard or sample solution into the HPLC system.

-

Data Analysis: Identify the this compound peak by comparing its retention time with that of the standard. Quantify the amount using a calibration curve generated from the peak areas of the working standards.

Method 2: Isocratic Elution

This method uses a constant mobile phase composition. It is simpler to implement and suitable for quality control or when analyzing samples containing a limited range of oligosaccharides. The mobile phase composition may require optimization to achieve the desired retention time for this compound.[1][4]

Methodology:

-

Standard and Sample Preparation: Prepare standards and samples as described in Method 1, using the chosen isocratic mobile phase as the diluent.

-

HPLC Analysis: Set the HPLC system to the isocratic conditions listed in Table 1. Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

-

Data Analysis: Perform identification and quantification as described in Method 1.

Data Presentation

The following tables summarize the necessary conditions and expected quantitative data for the analysis.

Table 1: HPLC System and Operating Conditions

| Parameter | Method 1: Gradient Elution | Method 2: Isocratic Elution |

| HPLC System | Waters Liquid Chromatograph or equivalent | Waters Liquid Chromatograph or equivalent |

| Column | LiChrospher 100 NH2 (5 µm, 4 x 250 mm) or Asahipak NH2P-50 4E | LiChrospher 100 NH2 (5 µm, 4 x 250 mm) or Asahipak NH2P-50 4E |

| Mobile Phase | A: Water, B: Acetonitrile | Acetonitrile / Water (e.g., 75:25 v/v) |

| Gradient Profile | 80% B to 60% B over 60 minutes (linear) | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Injection Volume | 20 µL | 20 µL |

| Column Temp. | Ambient | Ambient |

| Detection | UV Absorbance at 205 nm | UV Absorbance at 205 nm or 210 nm |

Table 2: Representative Retention Times of N-acetyl-chito-oligosaccharides (NACOs)

This table shows the effect of mobile phase composition on the retention time of NACOs. Note that absolute retention times may vary depending on the specific column, system, and laboratory conditions.[1]

| Degree of Polymerization (DP) | Analyte | Retention Time (min) Isocratic (80:20 ACN:H₂O) | Retention Time (min) Isocratic (75:25 ACN:H₂O) | Retention Time (min) Gradient (80:20 to 60:40) |

| 2 | (GlcNAc)₂ | ~10 | ~8 | ~12 |

| 3 | (GlcNAc)₃ | ~15 | ~11 | ~18 |

| 4 | (GlcNAc)₄ | ~25 | ~16 | ~25 |

| 5 | (GlcNAc)₅ (this compound) | ~45 | ~25 | ~32 |

| 6 | (GlcNAc)₆ | >70 | ~40 | ~38 |

HILIC Separation Principle Diagram

Caption: The partitioning mechanism of polar analytes in HILIC mode.

Alternative Detection Methods

While UV detection at low wavelengths (205-210 nm) is effective, other detection methods can be employed.[1][3]

-

Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on a chromophore. It is suitable for gradient elution and can be a good alternative for quantitative analysis of carbohydrates.[5]

-

Refractive Index (RI) Detector: Another universal detector, but it generally has lower sensitivity compared to UV or ELSD and is not compatible with gradient elution, limiting its use to isocratic methods.[3]

Conclusion

The analysis of this compound can be successfully achieved using HPLC in HILIC mode with an amino-propyl stationary phase. A gradient elution with an acetonitrile/water mobile phase provides the best separation for complex mixtures containing oligosaccharides of various lengths.[1][2] Isocratic methods can be employed for simpler, routine analyses. The protocols and data presented here serve as a robust starting point for developing and validating methods for the quantification of this compound in various research and development settings.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Penta-N-acetylchitopentaose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Penta-N-acetylchitopentaose using liquid chromatography-mass spectrometry (LC-MS). The protocols outlined below cover sample preparation, LC-MS/MS analysis, and data interpretation, offering a detailed workflow for the characterization and quantification of this important oligosaccharide.

Introduction

This compound, a pentamer of N-acetylglucosamine (GlcNAc), is a significant chitooligosaccharide with applications in various fields, including drug development and materials science. Accurate and detailed structural analysis is crucial for understanding its biological functions and for quality control in production processes. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the in-depth structural elucidation of oligosaccharides. This document outlines the key methodologies for the successful analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure high-quality data and prevent contamination of the mass spectrometer. The following protocol is recommended for preparing this compound for LC-MS analysis.

Materials:

-

This compound standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (optional, for aiding ionization)

-

0.22 µm syringe filters

-

2 mL LC-MS vials with septa

Protocol:

-

Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to create a stock solution of approximately 1 mg/mL. A mixture of methanol and water (e.g., 50:50 v/v) is a good starting point.

-

Dilution: From the stock solution, prepare a working solution with a final concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

-

Acidification (Optional): To promote protonation in positive ion mode ESI, a small amount of formic acid can be added to the final solution (e.g., to a final concentration of 0.1%).

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

-

Transfer: Transfer the filtered solution into a 2 mL LC-MS vial.

-

Blank Samples: Prepare blank samples containing the same solvent composition as the sample to be analyzed. It is good practice to run a blank before and after the sample to check for carryover.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following is a general LC-MS/MS method that can be optimized for the analysis of this compound. The use of a hydrophilic interaction liquid chromatography (HILIC) or an amine-based column is recommended for the separation of polar oligosaccharides.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ))

LC Parameters:

| Parameter | Recommended Conditions |

| Column | Amine-based column (e.g., 2.1 x 100 mm, 1.7 µm) or HILIC column |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%), ramp down to a lower percentage (e.g., 40%) over 10-15 minutes, hold, and then re-equilibrate. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

MS Parameters:

| Parameter | Recommended Settings |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 450 °C |

| Gas Flow (Desolvation) | 600 - 800 L/hr |

| Gas Flow (Cone) | 50 L/hr |

| MS1 Scan Range (m/z) | 200 - 1500 |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

| Collision Energy | Ramped or fixed (e.g., 20-40 eV), requires optimization |

Data Presentation

The primary ion observed for this compound in positive mode ESI-MS is the sodium adduct, [M+Na]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion provides structural information through characteristic fragmentation patterns.

Table 1: Theoretical Mass and Adduct Information for this compound

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Sodium Adduct [M+Na]⁺ (m/z) |

| This compound | C₄₀H₆₇N₅O₂₆ | 1037.4024 | 1060.3843 |

Table 2: Theoretical Fragmentation Pattern of Sodiated this compound ([M+Na]⁺)

Disclaimer: The following fragmentation data is theoretical and based on established fragmentation patterns of N-acetylchitooligosaccharides. Actual observed m/z values and relative abundances may vary depending on the specific instrumentation and experimental conditions.

| Precursor Ion (m/z) | Fragment Ion Type | Theoretical Fragment Ion (m/z) | Description |

| 1060.38 | Y₄ | 857.30 | Loss of one non-reducing end GlcNAc residue |